(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone
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Overview
Description
(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone is a complex organic compound that features a combination of chlorophenyl, thiazolyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and tolerance of various functional groups.
Starting Materials: The synthesis begins with the preparation of the thiazolyl and thienyl intermediates.
Coupling Reaction: The key step involves the coupling of these intermediates with 4-chlorophenylboronic acid using a palladium catalyst.
Final Product Formation: The final step involves the formation of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone involves its interaction with specific molecular targets. The thiazole and thienyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: This compound is structurally similar but lacks the thiazolyl and thienyl groups.
(4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone: This compound features a different substituent on the methanone group.
Uniqueness
The presence of both thiazolyl and thienyl groups in (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone makes it unique
Properties
IUPAC Name |
(4-chlorophenyl)-[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]thiophen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NOS2/c22-15-5-1-13(2-6-15)18-12-26-20(24-18)11-17-9-10-19(27-17)21(25)14-3-7-16(23)8-4-14/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUPOOIKZZKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=CC=C(S3)C(=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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